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molecular formula C12H7N3O4 B8411295 2-(2,1,3-Benzoxadiazol-5-yloxy)nicotinic acid

2-(2,1,3-Benzoxadiazol-5-yloxy)nicotinic acid

Cat. No. B8411295
M. Wt: 257.20 g/mol
InChI Key: PHWWRHJCMXOENH-UHFFFAOYSA-N
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Patent
US07250518B2

Procedure details

A solution of 2-(benzo[2,1,3]oxadiazol-5-yloxy)-nicotinic acid ethyl ester (2.2 g) in tetrahydrofuran (75 mL) was treated with 1M aqueous lithium hydroxide (23.1 mL) at ambient temperature for 16 h. The solution was concentrated in vacuo to remove the tetrahydrofuran, and then acidified with 1N hydrochloric acid. The resulting precipitate was filtered and dried to give the title compound (1.90 g).
Name
2-(benzo[2,1,3]oxadiazol-5-yloxy)-nicotinic acid ethyl ester
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
23.1 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:21])[C:5]1[CH:10]=[CH:9][CH:8]=[N:7][C:6]=1[O:11][C:12]1[CH:20]=[CH:19][C:15]2=[N:16][O:17][N:18]=[C:14]2[CH:13]=1)C.[OH-].[Li+]>O1CCCC1>[N:16]1[O:17][N:18]=[C:14]2[CH:13]=[C:12]([O:11][C:6]3[N:7]=[CH:8][CH:9]=[CH:10][C:5]=3[C:4]([OH:21])=[O:3])[CH:20]=[CH:19][C:15]=12 |f:1.2|

Inputs

Step One
Name
2-(benzo[2,1,3]oxadiazol-5-yloxy)-nicotinic acid ethyl ester
Quantity
2.2 g
Type
reactant
Smiles
C(C)OC(C1=C(N=CC=C1)OC1=CC=2C(=NON2)C=C1)=O
Name
Quantity
23.1 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the tetrahydrofuran
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N=1ON=C2C1C=CC(=C2)OC2=C(C(=O)O)C=CC=N2
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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